5-Amino-2,6-dimethoxy-3-hydroxypyridine 5-Amino-2,6-dimethoxy-3-hydroxypyridine
Brand Name: Vulcanchem
CAS No.: 104333-03-1
VCID: VC20740154
InChI: InChI=1S/C7H10N2O3/c1-11-6-4(8)3-5(10)7(9-6)12-2/h3,10H,8H2,1-2H3
SMILES: COC1=C(C=C(C(=N1)OC)N)O
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol

5-Amino-2,6-dimethoxy-3-hydroxypyridine

CAS No.: 104333-03-1

Cat. No.: VC20740154

Molecular Formula: C7H10N2O3

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2,6-dimethoxy-3-hydroxypyridine - 104333-03-1

CAS No. 104333-03-1
Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
IUPAC Name 5-amino-2,6-dimethoxypyridin-3-ol
Standard InChI InChI=1S/C7H10N2O3/c1-11-6-4(8)3-5(10)7(9-6)12-2/h3,10H,8H2,1-2H3
Standard InChI Key VNECCGPOXBLLOG-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=N1)OC)N)O
Canonical SMILES COC1=C(C=C(C(=N1)OC)N)O

Chemical Structure and Identity

5-Amino-2,6-dimethoxy-3-hydroxypyridine is a heterocyclic compound characterized by a pyridine ring with multiple functional groups. Its molecular formula is C7H10N2O3, with a molecular weight of approximately 170.17 g/mol. The compound features an amino group at the 5-position, a hydroxyl group at the 3-position, and two methoxy groups at the 2 and 6 positions of the pyridine ring. This specific arrangement of functional groups contributes to its chemical reactivity and applications in various fields.

Identification Parameters

The compound is uniquely identified through several standardized parameters that facilitate its recognition and classification in chemical databases and regulatory frameworks.

ParameterValue
Common Name5-Amino-2,6-dimethoxy-3-hydroxypyridine
CAS Number104333-03-1
Molecular FormulaC7H10N2O3
Molecular Weight170.16600 g/mol
Exact Mass170.06900
PSA77.60000
LogP0.96780

The compound is also known by several synonyms, including 3-Pyridinol,5-amino-2,6-dimethoxy and 3-Amino-5-hydroxy-2,6-dimethoxypyridine , which are important for cross-referencing in scientific literature and industrial applications.

Synthesis and Classification

5-Amino-2,6-dimethoxy-3-hydroxypyridine is classified as a pyridine derivative, which represents a significant class of heterocyclic compounds widely used in pharmaceuticals and agrochemicals. The compound's origin is synthetic rather than natural, as confirmed by cosmetic ingredient classifications .

Structural Analysis and Characterization

The structural characterization of 5-Amino-2,6-dimethoxy-3-hydroxypyridine is typically performed using various spectroscopic and analytical techniques that provide information about its molecular architecture and purity.

Spectroscopic Analysis

The compound can be analyzed through several complementary spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would reveal the chemical environment of hydrogen and carbon atoms within the molecule

  • Infrared (IR) spectroscopy would confirm the presence of functional groups including the amino, methoxy, and hydroxyl moieties

  • Mass Spectrometry would provide information about the molecular weight and fragmentation pattern, which serves as a fingerprint for identification

  • Ultraviolet-Visible (UV-Vis) spectroscopy would characterize its light absorption properties, which are particularly relevant for its application as a hair dye

These analytical approaches collectively provide a comprehensive profile of the compound's structure and purity, which is essential for quality control in industrial production.

Chemical Reactivity

The chemical behavior of 5-Amino-2,6-dimethoxy-3-hydroxypyridine is largely dictated by the presence of multiple functional groups on the pyridine ring, each contributing to distinct reactivity patterns.

Key Reaction Pathways

The compound can participate in several types of chemical transformations:

  • Nucleophilic substitution reactions through the amino group

  • Electrophilic aromatic substitution, albeit with regioselectivity influenced by the existing substituents

  • Hydrogen bonding interactions through the hydroxyl and amino groups

  • Oxidation or reduction reactions depending on the reaction conditions

  • Complexation with metal ions through coordination via nitrogen and oxygen atoms

These diverse reaction pathways contribute to the compound's versatility as a building block in organic synthesis and as an active component in formulations for various applications.

Applications in Various Fields

5-Amino-2,6-dimethoxy-3-hydroxypyridine demonstrates utility across multiple scientific and industrial domains, with particularly significant applications in cosmetic science and organic synthesis.

Cosmetic Applications

The most prominent application of 5-Amino-2,6-dimethoxy-3-hydroxypyridine is in the field of cosmetics, specifically as a hair dye ingredient . Its classification as a hair dye component under the International Nomenclature of Cosmetic Ingredients (INCI) framework confirms its importance in this sector. The compound contributes to formulations designed for coloring hair, likely due to its ability to interact with hair proteins and form colored complexes or derivatives upon oxidation .

Future Research Directions

The versatility of 5-Amino-2,6-dimethoxy-3-hydroxypyridine presents numerous opportunities for further investigation and development across multiple disciplines. Potential areas for future research include:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of its potential as a precursor for novel pharmaceutical compounds

  • Investigation of structure-activity relationships to optimize its performance as a hair dye

  • Assessment of its potential in other applications, such as material science or sensor technology

These research directions could expand the compound's utility and provide deeper insights into its fundamental properties and behavior in various systems.

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